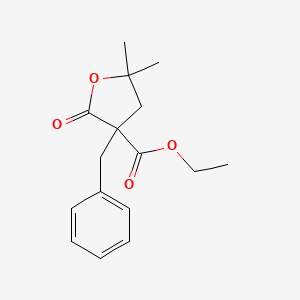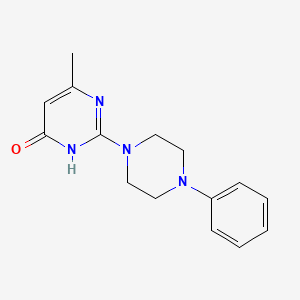![molecular formula C22H29N3O2S B6002665 Ethyl 1-[(2-methylsulfanylpyrimidin-5-yl)methyl]-3-(2-phenylethyl)piperidine-3-carboxylate](/img/structure/B6002665.png)
Ethyl 1-[(2-methylsulfanylpyrimidin-5-yl)methyl]-3-(2-phenylethyl)piperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[(2-methylsulfanylpyrimidin-5-yl)methyl]-3-(2-phenylethyl)piperidine-3-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-methylsulfanylpyrimidin-5-yl)methyl]-3-(2-phenylethyl)piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrimidinyl and phenylethyl groups through nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides, base catalysts, and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 1-[(2-methylsulfanylpyrimidin-5-yl)methyl]-3-(2-phenylethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinyl ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Brominated or nitrated phenylethyl derivatives.
科学研究应用
Ethyl 1-[(2-methylsulfanylpyrimidin-5-yl)methyl]-3-(2-phenylethyl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 1-[(2-methylsulfanylpyrimidin-5-yl)methyl]-3-(2-phenylethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ethyl 1-[(2-methylsulfanylpyrimidin-5-yl)methyl]-3-(2-phenylethyl)piperidine-3-carboxylate: shares structural similarities with other piperidine derivatives and pyrimidine-containing compounds.
Piperidine derivatives: Known for their wide range of biological activities, including analgesic and anti-inflammatory properties.
Pyrimidine-containing compounds: Often used in medicinal chemistry for their role in DNA and RNA synthesis.
Uniqueness
The unique combination of the piperidine ring with the pyrimidinyl and phenylethyl groups in this compound provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
ethyl 1-[(2-methylsulfanylpyrimidin-5-yl)methyl]-3-(2-phenylethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-3-27-20(26)22(12-10-18-8-5-4-6-9-18)11-7-13-25(17-22)16-19-14-23-21(28-2)24-15-19/h4-6,8-9,14-15H,3,7,10-13,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLDTKBEEZDKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CN=C(N=C2)SC)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6002596.png)
![N-(3-METHOXYBENZOYL)-N'-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA](/img/structure/B6002608.png)
![3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperazino)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002612.png)

![5-[(3,4-difluorophenoxy)methyl]-N-[2-(3-phenyl-1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6002623.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6002625.png)
![3-[2-(4-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6002631.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B6002632.png)
![N-(dicyclopropylmethyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6002651.png)
![N-{3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B6002658.png)
![5-(2-furyl)-N-(3-methylbutyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6002663.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]butanamide](/img/structure/B6002670.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B6002680.png)
